molecular formula C9H14O B14721214 4,6-Dimethylhept-5-en-1-yn-4-ol CAS No. 14168-33-3

4,6-Dimethylhept-5-en-1-yn-4-ol

Cat. No.: B14721214
CAS No.: 14168-33-3
M. Wt: 138.21 g/mol
InChI Key: XPAQNIOAWARFAT-UHFFFAOYSA-N
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Description

4,6-Dimethylhept-5-en-1-yn-4-ol is an organic compound with the molecular formula C9H14O. It is a member of the enynol family, characterized by the presence of both alkene and alkyne functional groups along with a hydroxyl group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylhept-5-en-1-yn-4-ol typically involves the reaction of t-butylacetylene with acrolein. The process begins with the deprotonation of t-butylacetylene using a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures ranging from -40°C to +20°C to yield the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized using a batch-flow hybrid process. This method involves consecutive organometallic steps without the need for in-line purification. The process includes metalation by n-butyllithium, followed by the addition of acrolein, and a Grignard reaction, resulting in high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylhept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

4,6-Dimethylhept-5-en-1-yn-4-ol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylhept-5-en-1-yn-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.

Properties

CAS No.

14168-33-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4,6-dimethylhept-5-en-1-yn-4-ol

InChI

InChI=1S/C9H14O/c1-5-6-9(4,10)7-8(2)3/h1,7,10H,6H2,2-4H3

InChI Key

XPAQNIOAWARFAT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(CC#C)O)C

Origin of Product

United States

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